Home > Products > Building Blocks P10097 > (R)-4-(Hydroxymethyl)oxazolidin-2-one
(R)-4-(Hydroxymethyl)oxazolidin-2-one - 132682-23-6

(R)-4-(Hydroxymethyl)oxazolidin-2-one

Catalog Number: EVT-483629
CAS Number: 132682-23-6
Molecular Formula: C4H7NO3
Molecular Weight: 117.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-(4-(2-(2-Methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one dihydrogen phosphate

Compound Description: This compound is a potent antibacterial agent, specifically effective against Gram-positive bacteria. This includes Staphylococcus aureus, enterococci, and streptococci. It also exhibits activity against certain anaerobic microorganisms and acid-resistant microorganisms like Mycobacterium tuberculosis. []

(R)-4-Phenyl-3-(2-Triisopropylsilyl-Ethynyl)Oxazolidin-2-One

Compound Description: This molecule, a chiral ynamide, serves as a versatile building block in organic synthesis. Its applications extend to various reactions, including cycloadditions, cyclizations, cross-couplings, and additions. []

(R)-4-Phenyl-3-(1,2-propadienyl)oxazolidin-2-one

Compound Description: This compound represents a novel chiral allenamide, synthesized through a stereoselective inverse process. It serves as a valuable building block in organic synthesis, particularly in cycloaddition reactions. []

(R)-5-Hydroxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one

Compound Description: This compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition suggests its potential application in treating neurological disorders. []

(R)-5-Methoxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one

Compound Description: Similar to the previous compound, (R)-5-Methoxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one also functions as a monoamine oxidase (MAO) inhibitor, highlighting its potential in treating neurological disorders. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One derivatives

Compound Description: This family of compounds exhibits potent antimicrobial activity, specifically targeting Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Bacillus pumilus, and Enterococcus faecalis. Their mechanism of action likely involves inhibiting bacterial protein synthesis. []

(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (AR-R17779)

Compound Description: This compound acts as a potent and highly selective full agonist at the α7 nicotinic acetylcholine receptor. It exhibits minimal activity at the α4β2 subtype, making it a promising candidate for investigating α7 receptor-mediated functions in the central nervous system. [, ]

4-(Hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones

Compound Description: This class of compounds serves as valuable building blocks in drug discovery, particularly for synthesizing more complex molecules with potential biological activities. []

Spiro[1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2,5'-oxazolidin-2'-one]s

Compound Description: This series of compounds demonstrates antihypertensive activity, attributed to their antagonism of alpha-adrenoceptors. This suggests their potential use in managing hypertension. []

(5S)-4-Aza-2-oxa-6,6-dimethyl-7,10-methylene-5-spiro[4.5]decan-3-one

Compound Description: This unique spiro-oxazolidin-2-one derivative serves as a highly efficient chiral auxiliary in asymmetric synthesis. It has shown excellent levels of chiral induction in various reactions, including Diels-Alder cycloadditions, conjugate additions, aldol condensations, alkylations, and acylations. []

4-[3-(trans-3-Dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93)

Compound Description: This compound exhibits partial agonistic activity at 5-HT1B/1D receptors while displaying low intrinsic activity. It also shows notable activity against 5-HT1F receptors and potent inhibition of electrically induced plasma extravasation, suggesting its potential therapeutic use in treating migraine. []

3-(Oxazolidin-2-ylidene)thiophen-2-one

Compound Description: This compound represents a rare example of a stable heterocyclic o-quinone methide analog, synthesized through the hydroxylation of thienyloxazolines. Its stability and diverse reactivity make it a valuable synthon for various chemical transformations. []

r-5-(α-Halogenobenzyl)-3, t-4-diaryl-c-4-hydroxy-oxazolidin-2-ones

Compound Description: This group of compounds represents ring tautomers of α-(N-Arylaminocarbonyloxy)-β-halogeno-dihydrochalcones. Their formation involves the reaction of chalcone halogenohydrins with aryl isocyanates, leading to cyclization and the formation of the oxazolidinone ring. []

3-Pyrimidin-4-yl-oxazolidin-2-ones

Compound Description: These compounds demonstrate potent and selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1), a promising target for treating various cancers. Their mechanism of action involves binding to an allosteric, induced pocket of the mutant enzyme. Notably, some compounds within this class exhibit favorable pharmacological properties, including brain penetration and good oral bioavailability. [, ]

(4S,5R)-4-Carboxybenzyl 5-methyl oxazolidin-2-one Oligomers

Compound Description: These oligomers, synthesized from (4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one monomers, exhibit foldamer properties. This means they can adopt well-defined, repetitive secondary structures, similar to natural peptides and proteins. [, ]

trans-2,5-Disubstituted Pyrrolidines

Compound Description: These compounds, synthesized from bicyclic oxazolidin-2-one derivatives obtained through palladium-catalyzed carboamination reactions, are valuable intermediates in organic synthesis. []

4-Substituted Oxazolidin-2-ones

Compound Description: This broad category encompasses a wide range of compounds with the oxazolidin-2-one core structure and various substituents at the 4-position. These compounds are significant in asymmetric synthesis as chiral auxiliaries and have diverse biological applications. []

Overview

(R)-4-(Hydroxymethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone family, which has garnered attention in medicinal chemistry due to its potential applications as a building block in the synthesis of various pharmaceuticals. This compound is characterized by its unique structural features, which include a hydroxymethyl group and a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The compound's systematic name reflects its stereochemistry, indicating that it is the R-enantiomer.

Source

(R)-4-(Hydroxymethyl)oxazolidin-2-one can be synthesized from various precursors, including serinol derivatives. Its relevance in chemical synthesis and drug development has led to increased interest in its production methods and applications in pharmaceuticals.

Classification

This compound is classified as an oxazolidinone, which is a class of compounds known for their biological activity, particularly as antibiotics. The oxazolidinone structure is essential for the activity of several clinically important drugs, such as linezolid.

Synthesis Analysis

Methods

The synthesis of (R)-4-(Hydroxymethyl)oxazolidin-2-one typically involves several key steps:

  1. Starting Material: The process often begins with serinol or its derivatives.
  2. Dynamic Kinetic Resolution: A notable method involves dynamic kinetic resolution accompanied by intramolecular transesterification, which enhances the yield and selectivity of the desired enantiomer .
  3. Reagents: Common reagents include acyl chlorides or anhydrides to facilitate the formation of the oxazolidinone ring structure.

Technical Details

The synthesis may utilize specific catalysts or conditions that favor the formation of the R-enantiomer over the S-enantiomer, thereby enhancing the optical purity of the final product. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

(R)-4-(Hydroxymethyl)oxazolidin-2-one has a molecular formula of C4H7NO3C_4H_7NO_3 and features a hydroxymethyl group attached to the oxazolidinone ring. The structure can be represented as follows:

Structure C4H7NO3\text{Structure }\text{C}_4\text{H}_7\text{N}\text{O}_3

Data

  • Molecular Weight: Approximately 115.10 g/mol.
  • CAS Number: 15546-08-4.
  • InChI Key: A unique identifier that provides information about the compound's structure.
Chemical Reactions Analysis

Reactions

(R)-4-(Hydroxymethyl)oxazolidin-2-one can participate in various chemical reactions due to its functional groups:

  1. Esterification: Reaction with carboxylic acids or their derivatives can yield esters.
  2. Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions.
  3. Formation of Salts: It can react with bases to form stable, water-soluble salts .

Technical Details

The reactivity of (R)-4-(Hydroxymethyl)oxazolidin-2-one is influenced by its stereochemistry and functional groups, allowing for diverse synthetic applications in organic chemistry.

Mechanism of Action

Process

The mechanism of action for (R)-4-(Hydroxymethyl)oxazolidin-2-one primarily relates to its role as a precursor in synthesizing biologically active compounds. Its structure allows it to interact with biological targets, potentially inhibiting specific enzymes or pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group in the oxazolidinone ring.
Applications

(R)-4-(Hydroxymethyl)oxazolidin-2-one has significant scientific uses:

  1. Pharmaceutical Synthesis: Serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
  2. Chiral Building Block: Utilized in asymmetric synthesis due to its chiral center, contributing to the development of enantiomerically pure compounds.
  3. Research Tool: Employed in studies exploring new therapeutic agents within medicinal chemistry.

The compound's unique properties and versatility make it an important subject of study within chemical research and pharmaceutical development.

Introduction to Oxazolidinone Pharmacophores

Oxazolidinones represent a distinctive class of fully synthetic antibacterial agents characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. This heterocyclic core serves as a privileged scaffold in medicinal chemistry, enabling the development of agents effective against Gram-positive pathogens, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The chemical versatility of the oxazolidinone ring allows strategic substitutions that profoundly influence antibacterial potency, pharmacokinetic properties, and resistance profiles, positioning this pharmacophore as a critical platform in addressing the global antimicrobial resistance crisis [3] [5].

Historical Context of Oxazolidinones in Antibacterial Development

The antibacterial potential of oxazolidinones was first realized in the late 1970s with the discovery of DuP-721 and DuP-105, demonstrating that a synthetic five-membered ring could inhibit bacterial protein synthesis. However, toxicity concerns stalled early development. A breakthrough emerged in the 1990s with the optimization leading to linezolid (Zyvox®), which received FDA approval in 2000. Linezolid represented the first new class of synthetic antibiotics in over three decades, exhibiting a unique mechanism of action by binding to the 50S ribosomal subunit's P-site, thereby preventing the formation of the initiation complex for protein synthesis. This mechanism conferred activity against resistant pathogens unaffected by existing antibiotic classes [3] [5].

The subsequent generation addressed limitations of linezolid, primarily its bacteriostatic nature and emerging resistance. Tedizolid (Sivextro®), approved in 2014, emerged as a superior second-generation oxazolidinone. Structural refinements, notably modifications at the C-5 position of the oxazolidinone ring, resulted in enhanced potency (4- to 16-fold greater than linezolid against staphylococci and enterococci), bactericidal activity against some strains, and reduced potential for myelosuppression. More recently, pretomanid (PA-824), approved in 2019, exemplifies the scaffold's adaptability. Although primarily classified as a nitroimidazooxazine for tuberculosis treatment, its core shares structural motifs with oxazolidinones and acts via multiple mechanisms, including inhibition of mycolic acid biosynthesis, showcasing the pharmacophore's versatility beyond classic protein synthesis inhibition [5].

Table 1: Evolution of Clinically Approved Oxazolidinone Antibacterials

Compound (Approval Year)GenerationKey Structural FeaturesPrimary Therapeutic Target
Linezolid (2000)FirstAcetamidomethyl group at C-5Gram-positive pathogens (MRSA, VRE)
Tedizolid (2014)SecondHydroxymethyl & triazole at C-5Acute bacterial skin infections (ABSSSI)
Pretomanid (2019)First-in-classNitroimidazooxazine systemExtensively drug-resistant TB (XDR-TB)

Role of Chiral Centers in Bioactivity: Focus on (R)-Configuration

The oxazolidinone core inherently possesses a chiral center at the C-5 position of the ring. This chirality is absolutely critical for antibacterial efficacy, as the biological target (the bacterial ribosome) exhibits pronounced enantioselectivity. Extensive structure-activity relationship (SAR) studies consistently demonstrate that the (R)-enantiomer possesses vastly superior antibacterial activity compared to its (S)-counterpart. This difference stems from the precise three-dimensional orientation required for optimal binding within the hydrophobic pocket of the 23S rRNA in the 50S ribosomal subunit [1] [5] [6].

The (S)-enantiomer, due to its distinct spatial arrangement of substituents, fails to achieve the necessary hydrogen bonding and van der Waals interactions essential for high-affinity binding. For instance, in the context of linezolid analogs, the (R)-configuration at C-5 positions the critical acetamidomethyl group optimally for target engagement, while the (S)-isomer results in a significant drop (often >100-fold) in minimum inhibitory concentration (MIC) values. This enantioselectivity underscores the principle that proteins, as chiral macromolecules, interact differentially with enantiomeric ligands. The difference isn't merely quantitative; it can be absolute, rendering the distomer therapeutically irrelevant [6].

Regulatory guidelines (e.g., FDA 1992) mandate rigorous stereochemical characterization during drug development. For oxazolidinones, this necessitates enantioselective synthesis or chiral resolution to ensure delivery of the therapeutically active (R)-enantiomer. Developing economical and scalable asymmetric syntheses for compounds like "(R)-4-(Hydroxymethyl)oxazolidin-2-one" is therefore not just a chemical challenge but a fundamental requirement for viable drug development. The presence of additional chiral centers in more complex analogs further complicates the stereochemical landscape, introducing diastereomers with potentially distinct biological and pharmacokinetic profiles [1] [6].

Table 2: Impact of C-5 Stereochemistry on Oxazolidinone Activity

Oxazolidinone Core StructureC-5 ConfigurationRelative Binding Affinity (Ribosome)Typical MIC vs S. aureusTherapeutic Relevance
Core Structure(R)HighLow (e.g., 1-4 µg/mL)Eutomer (Active)
Core Structure(S)Very LowHigh (e.g., >64 µg/mL)Distomer (Inactive)

Significance of Hydroxymethyl Substituents in Scaffold Optimization

The strategic introduction of a hydroxymethyl (-CH₂OH) group at specific positions on the oxazolidinone scaffold, particularly at C-5, represents a pivotal advancement in optimizing this pharmacophore. This moiety significantly enhances the drug-target interaction profile and improves the compound's physicochemical properties. The primary mechanism involves the hydroxyl group forming crucial hydrogen bonds with specific nucleotides (e.g., G2505, U2506, U2585) within the 23S rRNA binding site. This network of interactions anchors the oxazolidinone more firmly within the ribosomal P-site compared to simpler alkyl substituents, directly translating to increased binding affinity and antibacterial potency. Tedizolid's hydroxymethyl group is a key factor in its superior activity over linezolid [3] [5].

Beyond enhancing target binding, the hydroxymethyl group profoundly impacts resistance profiles. Modifications at C-5 significantly influence susceptibility to the major oxazolidinone resistance mechanism mediated by the cfr gene. The cfr methyltransferase modifies adenosine A2503 in the 23S rRNA, sterically hindering binding. Structural modeling and experimental data indicate that the hydroxymethyl group's orientation and interactions can partially mitigate the detrimental effect of the A2503 methylation compared to bulkier substituents like linezolid's acetamide group. This translates to retained activity of hydroxymethyl-bearing oxazolidinones against some cfr-positive strains, a critical advantage in the face of emerging resistance [3].

Furthermore, the hydroxymethyl group serves as a versatile synthetic handle for further chemical elaboration. It can be readily derivatized to form prodrugs (improving solubility or oral bioavailability), linked to other pharmacophores to create hybrids, or used to attach the molecule to solid supports or diagnostic tags. Its presence also generally improves the physicochemical balance (e.g., solubility compared to purely hydrophobic groups, metabolic stability compared to ester-containing groups like linezolid's acetamide) of the molecule. The compound "(R)-4-(Hydroxymethyl)oxazolidin-2-one" itself embodies this optimized fragment – the (R)-configuration ensures correct spatial presentation, while the hydroxymethyl group at position 4 (equivalent to C-5 in the drug molecules) provides the essential H-bonding capability and serves as a key building block for synthesizing more complex, potent antibacterial agents targeting the ribosome or other novel bacterial pathways [3] [5].

Table 3: Influence of C-5 Substituents on Oxazolidinone Properties

C-5 Substituent (Example)Key InteractionsImpact on Ribosomal BindingSusceptibility to cfr ResistanceNotes
Acetamidomethyl (Linezolid)Carbonyl H-bond, hydrophobicStrongHighly ReducedMetabolic cleavage possible
Hydroxymethyl (Tedizolid core motif)Direct H-bonding via OHEnhancedModerately ReducedImproved polarity, synthetic handle
Tetrazolyl (Experimental)Ionic/H-bondVariableVariableCan enhance solubility but metabolic concerns

Properties

CAS Number

132682-23-6

Product Name

(R)-4-(Hydroxymethyl)oxazolidin-2-one

IUPAC Name

(4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

InChI

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1

InChI Key

MEXGFDVEUOGVFI-GSVOUGTGSA-N

SMILES

C1C(NC(=O)O1)CO

Canonical SMILES

C1C(NC(=O)O1)CO

Isomeric SMILES

C1[C@H](NC(=O)O1)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.